N-(2-Aminoethyl)-DL-aspartic acid
Overview
Description
N-(2-Aminoethyl)-DL-aspartic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-DL-aspartic acid typically involves the reaction of succinic acid with ethylenediamine. The process can be carried out under mild conditions, often involving the use of a solvent such as water or ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps including heating and purification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-DL-aspartic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-DL-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-DL-aspartic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A dicarboxylic acid that is structurally similar but lacks the amino groups.
Ethylenediamine: A diamine that is structurally similar but lacks the carboxylic acid groups.
Uniqueness
N-(2-Aminoethyl)-DL-aspartic acid is unique in that it combines both amino and carboxylic acid functional groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-aminoethylamino)butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c7-1-2-8-4(6(11)12)3-5(9)10/h4,8H,1-3,7H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDUTYPDHMQVSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306943 | |
Record name | N-(2-Aminoethyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52562-30-8 | |
Record name | N-(2-Aminoethyl)aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52562-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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